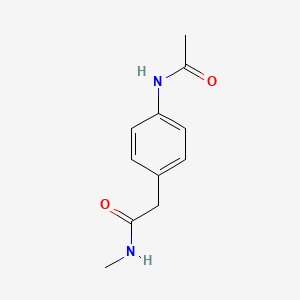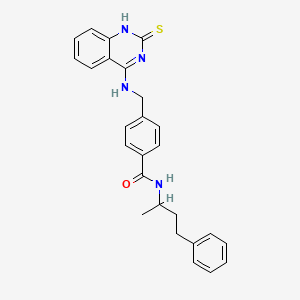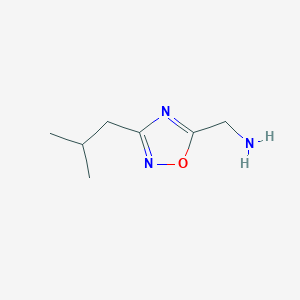
2-(4-acetamidophenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetamidophenyl)-N-methylacetamide is a chemical compound that belongs to the class of amides It is structurally related to acetaminophen, a widely used analgesic and antipyretic agent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenyl)-N-methylacetamide can be achieved through several methods. One common approach involves the acetylation of 4-aminophenol followed by N-methylation. The reaction typically employs acetic anhydride as the acetylating agent and methyl iodide for the N-methylation step. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to improve reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-acetamidophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to its amine precursor.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-acetamidophenyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an analgesic and antipyretic agent, similar to acetaminophen.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Wirkmechanismus
The exact mechanism of action of 2-(4-acetamidophenyl)-N-methylacetamide is not fully understood. it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, similar to acetaminophen. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacetin: An older analgesic that was withdrawn due to its nephrotoxicity.
N-acetyl-p-aminophenol: Another name for acetaminophen, highlighting its structural similarity.
Uniqueness
2-(4-acetamidophenyl)-N-methylacetamide is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to acetaminophen and other similar compounds. These differences can potentially lead to variations in efficacy, safety, and therapeutic applications .
Eigenschaften
CAS-Nummer |
32637-63-1 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-(4-acetamidophenyl)-N-methylacetamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-10-5-3-9(4-6-10)7-11(15)12-2/h3-6H,7H2,1-2H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
XPBLXXMYYHIWKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]](/img/structure/B14125162.png)

![1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14125181.png)

![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)


![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)


![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)
![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)

